molecular formula C10H6F2O4 B7951976 3-(Difluoromethoxy)benzofuran-2-carboxylic acid

3-(Difluoromethoxy)benzofuran-2-carboxylic acid

Cat. No.: B7951976
M. Wt: 228.15 g/mol
InChI Key: FFUCACPKPKGWDV-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)benzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique difluoromethoxy group, has garnered interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 3-(Difluoromethoxy)benzofuran-2-carboxylic acid typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran ring can be constructed through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Difluoromethoxy Group: This step often involves the use of difluoromethyl ethers or difluoromethylation reagents under specific conditions to introduce the difluoromethoxy group at the desired position on the benzofuran ring.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and advanced catalytic systems.

Chemical Reactions Analysis

3-(Difluoromethoxy)benzofuran-2-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(Difluoromethoxy)benzofuran-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) in cancer cells. The compound’s antibacterial activity could be due to its interference with bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

3-(Difluoromethoxy)benzofuran-2-carboxylic acid can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its difluoromethoxy group, which imparts specific chemical properties and enhances its biological activities compared to other similar compounds.

Properties

IUPAC Name

3-(difluoromethoxy)-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O4/c11-10(12)16-7-5-3-1-2-4-6(5)15-8(7)9(13)14/h1-4,10H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUCACPKPKGWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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